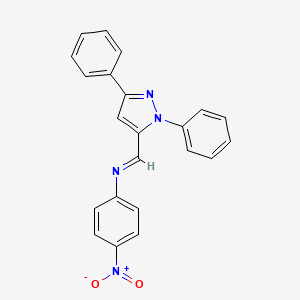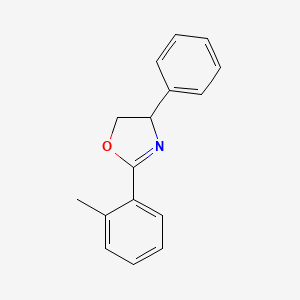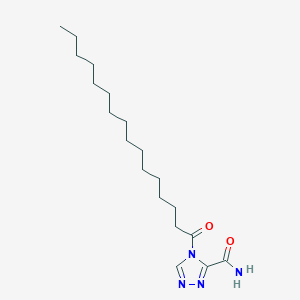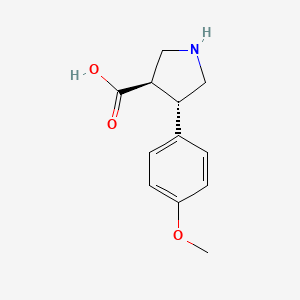
(E)-1-(1,3-Diphenyl-1H-pyrazol-5-yl)-N-(4-nitrophenyl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)-4-nitroaniline is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)-4-nitroaniline typically involves the condensation of 1,3-diphenyl-1H-pyrazole-5-carbaldehyde with 4-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. The general reaction scheme is as follows:
Formation of 1,3-Diphenyl-1H-pyrazole-5-carbaldehyde: This intermediate is synthesized by the reaction of phenylhydrazine with benzaldehyde, followed by cyclization.
Condensation Reaction: The 1,3-diphenyl-1H-pyrazole-5-carbaldehyde is then reacted with 4-nitroaniline in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)-4-nitroaniline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: Used in studies to understand its mechanism of action and interaction with biological targets.
Industrial Applications: Potential use in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)-4-nitroaniline involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.
相似化合物的比较
Similar Compounds
N-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: Similar structure but with different substituents.
(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: Different functional groups and potential cytotoxic activity.
Uniqueness
N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)-4-nitroaniline is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other pyrazole derivatives. Its nitro group and pyrazole ring system contribute to its potential as a versatile compound in medicinal chemistry.
属性
CAS 编号 |
89185-70-6 |
|---|---|
分子式 |
C22H16N4O2 |
分子量 |
368.4 g/mol |
IUPAC 名称 |
1-(2,5-diphenylpyrazol-3-yl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C22H16N4O2/c27-26(28)20-13-11-18(12-14-20)23-16-21-15-22(17-7-3-1-4-8-17)24-25(21)19-9-5-2-6-10-19/h1-16H |
InChI 键 |
AWBOMZGNQDQULN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C=NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)

![[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride](/img/structure/B12882010.png)

![1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12882020.png)
![6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one](/img/structure/B12882036.png)

methyl butanoate](/img/structure/B12882046.png)

![Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium](/img/structure/B12882051.png)

![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)

